molecular formula C15H23N3O3S B6074356 N-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide

N-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide

Cat. No. B6074356
M. Wt: 325.4 g/mol
InChI Key: CECDRUFDYNDKMD-UHFFFAOYSA-N
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Description

N-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide, also known as Boc-piperidine, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a piperidine derivative that is commonly used as a protecting group in organic synthesis. Boc-piperidine is widely used in the synthesis of peptides and other organic compounds due to its ability to protect the amine group from unwanted reactions.

Mechanism of Action

N-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamidene works by protecting the amine group of the molecule from unwanted reactions. The benzyl group attached to the nitrogen atom of the piperidine ring acts as a shielding group, preventing the amine group from reacting with other compounds during the synthesis process. The protecting group can be removed by treatment with acids, such as trifluoroacetic acid, which cleaves the benzyl group from the piperidine ring.
Biochemical and Physiological Effects
N-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamidene does not have any known biochemical or physiological effects on its own. However, it is an essential tool in the synthesis of peptides and other organic compounds, which have a wide range of biochemical and physiological effects. Peptides are essential building blocks in the human body and play a vital role in many physiological processes, such as hormone regulation and cell signaling.

Advantages and Limitations for Lab Experiments

The use of N-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamidene as a protecting group in organic synthesis has several advantages. It is a relatively stable compound that can be easily synthesized and purified. N-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamidene is also compatible with a wide range of reaction conditions and can be used in both acidic and basic environments. However, N-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamidene has some limitations in lab experiments. It can be difficult to remove the protecting group completely, which can lead to side reactions and reduced yields. Additionally, the use of N-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamidene can increase the overall synthesis time and cost.

Future Directions

There are several future directions for research involving N-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamidene. One area of research is the development of new protecting groups that are more efficient and easier to remove than N-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamidene. Another area of research is the synthesis of new peptides and other organic compounds using N-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamidene as a protecting group. Additionally, the use of N-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamidene in drug discovery and development is an area of growing interest, as it has the potential to improve the synthesis and efficacy of new drugs.
In conclusion, N-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamidene is a valuable tool in organic synthesis and has a wide range of applications in scientific research. Its ability to protect the amine group of organic compounds has made it an essential tool in the synthesis of peptides and other organic compounds. While it has some limitations, the advantages of N-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamidene make it an important tool in lab experiments. There are several future directions for research involving N-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamidene, which have the potential to improve the efficiency and efficacy of organic synthesis and drug development.

Synthesis Methods

The synthesis of N-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamidene involves the reaction of piperidine with N, N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of benzyl chloroformate. The reaction yields N-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamidene as a white solid, which can be purified by recrystallization. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamidene has a wide range of applications in scientific research. It is commonly used as a protecting group in the synthesis of peptides, which are essential building blocks in biochemistry and pharmaceuticals. N-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamidene is also used in the synthesis of other organic compounds, such as amino acids and nucleotides.

properties

IUPAC Name

N-benzyl-1-(dimethylsulfamoyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-17(2)22(20,21)18-10-6-9-14(12-18)15(19)16-11-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECDRUFDYNDKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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